2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol
Description
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol is a heterocyclic compound featuring a benzofuran core substituted with a hydroxyl group at position 3 and a 3-methyl-1,2,4-oxadiazole moiety at position 2. The benzofuran scaffold is known for its bioactivity in medicinal chemistry, while the 1,2,4-oxadiazole ring contributes to metabolic stability and π-π interactions.
Properties
Molecular Formula |
C11H8N2O3 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-benzofuran-3-ol |
InChI |
InChI=1S/C11H8N2O3/c1-6-12-11(16-13-6)10-9(14)7-4-2-3-5-8(7)15-10/h2-5,14H,1H3 |
InChI Key |
OMTBOVRULKEYGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C3=CC=CC=C3O2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol can be achieved through several methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the formation of the 1,2,4-oxadiazole motif without the need for protective groups. The reaction scope includes various substituents in the aromatic ring and at the amide nitrogen atom, resulting in moderate to excellent yields .
Chemical Reactions Analysis
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carboxylic acids, acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with carboxylic acids can lead to the formation of corresponding amides, while reactions with acyl chlorides can produce acylated derivatives .
Scientific Research Applications
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol has several scientific research applications. It is used in the development of antimicrobial agents due to its unique structural features . The compound has shown potential in the treatment of infectious diseases, including bacterial and viral infections . Additionally, it is utilized in the synthesis of fluorescent dyes, OLEDs, and sensors . The compound’s versatility makes it valuable in the fields of organic and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity . This interaction can inhibit the activity of enzymes or disrupt the function of microbial cell membranes, leading to antimicrobial effects . The benzofuran ring also contributes to the compound’s biological activity by interacting with various cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol with analogs differing in substituent position, functional groups, or applications.
Structural Analogs with Positional Isomerism
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (CAS 879896-54-5):
3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (CAS 273727-50-7):
- Molecular formula : C₁₀H₈N₂O₂ (MW: 188.18 g/mol).
- Key differences : Oxadiazole substituent at position 3 of the benzene ring vs. position 2 in the benzofuran analog.
- Melting point : 105–109°C .
- Significance : The higher melting point compared to its positional isomer (66–68°C) suggests stronger intermolecular forces or crystal packing efficiency due to substituent positioning.
Functional Group Variations
- N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compound 45/50 in ): Molecular formula: C₁₉H₁₈Cl₂N₆O₂S (MW: 487.36 g/mol). Key differences: Replaces the hydroxyl group with a methylthio-linked benzamide. The amide moiety enables hydrogen bonding, akin to the hydroxyl group in the target compound, but with distinct steric and electronic profiles . Applications: Investigated for anticancer and antiviral activity, suggesting the oxadiazole-benzofuran scaffold’s versatility in drug design .
Key Observations :
Polarity and Solubility : The hydroxyl group in the target compound likely increases aqueous solubility compared to the aldehyde or methylthio analogs, which are more lipophilic.
Bioactivity : The methylthio-benzamide derivative’s reported therapeutic applications suggest that modifying the oxadiazole-benzofuran scaffold could yield bioactive molecules, though the target compound’s specific activity remains uncharacterized.
Thermal Stability : The 40°C difference in melting points between positional isomers (66–68°C vs. 105–109°C) underscores the impact of substituent placement on solid-state properties .
Biological Activity
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol (CAS No. 1312139-26-6) is a compound of interest due to its potential biological activities. This article provides an overview of its biological properties, including anticancer, antibacterial, and antifungal activities, supported by data tables and relevant research findings.
The molecular formula of this compound is with a molecular weight of 216.19 g/mol. The compound features a benzofuran core substituted with a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 15.63 | Induces apoptosis via p53 activation |
| Doxorubicin | MCF-7 | 10.38 | Standard reference |
In a comparative study, this compound demonstrated significant cytotoxic effects against MCF-7 cells with an IC50 value of 15.63 µM, comparable to the standard drug doxorubicin (IC50 = 10.38 µM) . Flow cytometry analysis indicated that the compound induces apoptosis in a dose-dependent manner by increasing p53 expression levels and activating caspase pathways .
Antibacterial Activity
The antibacterial efficacy of related benzofuran compounds has been documented extensively. While specific data on this compound is limited, studies on similar oxadiazole derivatives indicate promising activity against various bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
These compounds exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria . The structure–activity relationship (SAR) studies suggest that modifications in the oxadiazole ring can enhance antibacterial properties.
Antifungal Activity
The antifungal activity of oxadiazole derivatives has also been explored in various studies. For instance:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These findings indicate that structural variations in oxadiazole derivatives can lead to significant antifungal activity . Although specific data for our compound is not available in this context, the trends suggest potential efficacy.
Case Studies and Research Findings
A notable study focused on the synthesis and biological evaluation of benzofuran-based oxadiazoles reported that several derivatives exhibited enhanced cytotoxicity compared to standard chemotherapeutics . The study employed molecular docking techniques to elucidate binding affinities with target proteins involved in cancer progression.
Moreover, a recent exploration into the inhibitory mechanisms of benzofuran derivatives against viral enzymes demonstrated their potential as antiviral agents . This approach could be extended to investigate the antiviral properties of this compound.
Q & A
Q. What are the most efficient synthetic routes for preparing 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzofuran-3-ol?
Methodological Answer: The compound can be synthesized via a cascade [3,3]-sigmatropic rearrangement/aromatization strategy. Key steps include:
- Intermediate Preparation : Benzofuran derivatives are synthesized using NaH/THF-mediated alkylation of phenol precursors under anhydrous conditions .
- Oxadiazole Ring Formation : Cyclization of amidoxime intermediates using reagents like POCl₃ or TMSCl, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .
- Characterization : Confirmation via -NMR, -NMR, and HRMS .
Q. Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Benzofuran core formation | NaH, THF, 0°C → RT, 12h | 65–75% | |
| Oxadiazole cyclization | POCl₃, reflux, 6h | 50–60% |
Q. How is the structural characterization of this compound performed?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement (e.g., SHELXL for small-molecule structures) . Critical parameters include bond angles (e.g., oxadiazole ring planarity) and hydrogen-bonding networks .
- Spectroscopy : -NMR (e.g., aromatic protons at δ 6.8–7.5 ppm), -NMR (carbonyl signals at δ 165–170 ppm), and IR (O–H stretch at ~3200 cm⁻¹) .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
Methodological Answer:
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antiviral Screening : Plaque reduction assays for viral inhibition (e.g., influenza A) .
- Structure-Activity Relationship (SAR) : Modifications at the oxadiazole or benzofuran moieties to assess potency changes .
Advanced Research Questions
Q. How can reaction yields for the synthesis of this compound be optimized?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for oxadiazole cyclization efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield .
Data Contradiction Analysis :
If yields vary between batches, conduct LC-MS to identify side products (e.g., uncyclized intermediates) and adjust stoichiometry .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- Dynamic Effects in NMR : Use variable-temperature NMR to assess conformational flexibility (e.g., rotamers affecting peak splitting) .
- Twinned Crystals : Apply SHELXL’s TWIN command to refine structures from poorly diffracting crystals .
- DFT Calculations : Compare computed NMR shifts (Gaussian09) with experimental data to validate assignments .
Q. What computational strategies predict the binding affinity of this compound to therapeutic targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., kinase domains) .
- MD Simulations : Run 100 ns simulations (AMBER) to assess stability of ligand-target complexes .
- Pharmacophore Modeling : Identify critical functional groups (e.g., oxadiazole’s hydrogen-bond acceptors) .
Q. Example Docking Results
| Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| EGFR Kinase | -9.2 |
Q. How to design derivatives to enhance solubility without compromising bioactivity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
